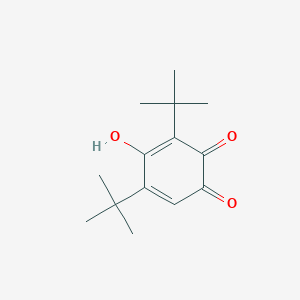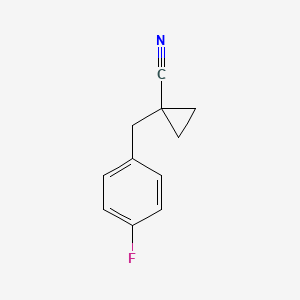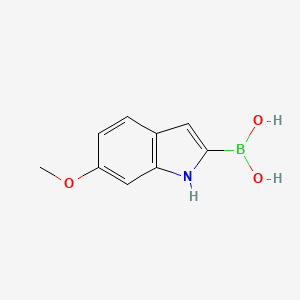![molecular formula C18H21BClFN2O4 B13992869 [2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)
[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol is a complex organic compound that features a combination of halogenated phenyl and methoxypyridazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol typically involves multiple steps. One common approach is to start with the halogenated phenyl precursor, which undergoes a series of reactions including borylation and coupling reactions to introduce the dioxaborolan and methoxypyridazinyl groups. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily scaled up. Continuous flow chemistry techniques may also be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
The compound [2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the methoxypyridazinyl group to a hydroxypyridazinyl group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, [2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol can be used to study the effects of halogenated phenyl compounds on biological systems. Its interactions with enzymes and receptors can provide insights into its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
作用機序
The mechanism of action of [2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol involves its interaction with specific molecular targets. The halogenated phenyl group can interact with hydrophobic pockets in proteins, while the methoxypyridazinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Boc-4-AP: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-Phenyl-1,2,4-triazoline-3,5-dione: Used in cycloaddition reactions for the synthesis of novel organic compounds.
Uniqueness
What sets [2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol apart is its combination of halogenated phenyl and methoxypyridazinyl groups
特性
分子式 |
C18H21BClFN2O4 |
|---|---|
分子量 |
394.6 g/mol |
IUPAC名 |
[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol |
InChI |
InChI=1S/C18H21BClFN2O4/c1-17(2)18(3,4)27-19(26-17)11-8-10(12(20)9-13(11)21)16(24)14-6-7-15(25-5)23-22-14/h6-9,16,24H,1-5H3 |
InChIキー |
BWAMVAXGPOWRHO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C(C3=NN=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)


![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)







![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)
